molecular formula C14H14N4O2S B12146718 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12146718
M. Wt: 302.35 g/mol
InChI Key: JVVPZYYELBDIPN-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-furylamine with 3-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with different functional groups.

Scientific Research Applications

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furyl)-3-(4-methoxyphenyl)-2-propen-1-one
  • 4-Methoxyphenyl 3-(2-furyl)-2-propenoate

Uniqueness

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

3-(furan-2-yl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H14N4O2S/c1-19-11-5-2-4-10(8-11)9-21-14-17-16-13(18(14)15)12-6-3-7-20-12/h2-8H,9,15H2,1H3

InChI Key

JVVPZYYELBDIPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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